

Application of T-448 in Cancer Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: T-448
Cat. No.: B10818703

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Introduction

T-448, also known as EOS-448 and GSK4428859A, is a human IgG1 monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] In the tumor microenvironment, TIGIT interacts with its ligand CD155 (also known as the poliovirus receptor or PVR), which is often overexpressed on tumor cells.[1] This interaction leads to the suppression of anti-tumor immune responses. **T-448** is designed to block this interaction and reinvigorate the immune system to attack cancer cells.[2]

It is critical to understand that **T-448**'s primary mechanism of action is not direct cytotoxicity to cancer cells. Instead, it functions as an immunomodulatory agent, enhancing the ability of the patient's own immune cells to recognize and eliminate tumor cells. Therefore, the application of **T-448** in the context of cancer cell lines is predominantly in co-culture systems with immune cells to evaluate its immune-stimulating properties. There is currently no scientific evidence to suggest that **T-448** directly induces apoptosis or cell cycle arrest in cancer cells when used as a standalone agent.

Mechanism of Action

T-448 exerts its anti-tumor effects through a multi-faceted mechanism:[3][4]

- **Blockade of TIGIT-CD155 Interaction:** **T-448** binds to TIGIT on T cells and NK cells, preventing its interaction with CD155 on tumor cells. This blockade removes the inhibitory signal, leading to the activation of T cells and NK cells.[1][5]
- **Fcγ Receptor (FcγR) Engagement:** As an IgG1 antibody, **T-448** possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, such as antigen-presenting cells (APCs) and NK cells. This engagement can lead to the activation of these cells and the depletion of TIGIT-high regulatory T cells (Tregs), which are immunosuppressive.[3][4]
- **Enhanced Immune Cell Function:** By blocking TIGIT and engaging FcγRs, **T-448** promotes the proliferation and activation of effector T cells and enhances the cytotoxic activity of NK cells. This leads to increased production of pro-inflammatory cytokines like IFN-γ and TNF-α, further amplifying the anti-tumor immune response.[6]

Data Summary

The following table summarizes the key characteristics and reported effects of **T-448** based on preclinical and clinical studies.

Parameter	Description	Reference
Target	T cell immunoreceptor with Ig and ITIM domains (TIGIT)	[1]
Drug Type	Human IgG1 monoclonal antibody	[2]
Primary Mechanism	Immune checkpoint blockade, FcγR engagement	[3][4]
Cellular Targets	T cells (effector and regulatory), NK cells	[1]
Key Ligand	CD155 (PVR)	[1]
Reported Biological Effects	- Blocks TIGIT/CD155 interaction- Activates T cells and NK cells- Depletes regulatory T cells (Tregs)- Increases IFN-γ and TNF-α production- Enhances anti-tumor immunity	[3][4][6]
Therapeutic Approach	Immuno-oncology	[1]

Experimental Protocols

The following protocols are designed to assess the immune-mediated anti-tumor activity of **T-448** in a laboratory setting using cancer cell lines in co-culture with immune cells.

Protocol 1: In Vitro T-cell/NK cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of **T-448** to enhance the killing of cancer cells by immune cells.

Materials:

- Target cancer cell line (e.g., a line known to express CD155)

- Effector immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated T cells, or NK cells)
- **T-448** antibody
- Isotype control antibody (human IgG1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytotoxicity detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a lactate dehydrogenase (LDH) release assay kit)
- 96-well flat-bottom culture plates

Procedure:

- Target Cell Plating:
 - Harvest and count the target cancer cells.
 - Seed the cancer cells into a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of culture medium.
 - Incubate overnight to allow for cell adherence.
- Effector Cell Preparation:
 - Isolate effector cells (PBMCs, T cells, or NK cells) from healthy donor blood.
 - Count the effector cells and resuspend them in culture medium.
- Co-culture Setup:
 - Prepare serial dilutions of **T-448** and the isotype control antibody in culture medium.
 - Add the effector cells to the wells containing the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1, 5:1).

- Add **T-448** or the isotype control antibody to the respective wells. Include wells with target cells only (for maximum viability) and target cells with a lysis agent (for maximum lysis, if using an LDH assay).
- The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the co-culture plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- Cytotoxicity Measurement:
 - Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent to measure cancer cell viability.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula (for LDH assay): % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
 - For viability assays, normalize the results to the "target cells only" control.
 - Plot the results as a dose-response curve for **T-448** compared to the isotype control.

Protocol 2: Immune Cell Activation Assay in Co-culture

This protocol measures the activation of T cells or NK cells in the presence of cancer cells and **T-448**.

Materials:

- Target cancer cell line (CD155-positive)
- Effector immune cells (PBMCs, T cells, or NK cells)
- **T-448** antibody
- Isotype control antibody (human IgG1)

- Cell culture medium
- Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD56, anti-CD69, anti-IFN- γ)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- ELISA kit for IFN- γ
- 24-well or 48-well culture plates

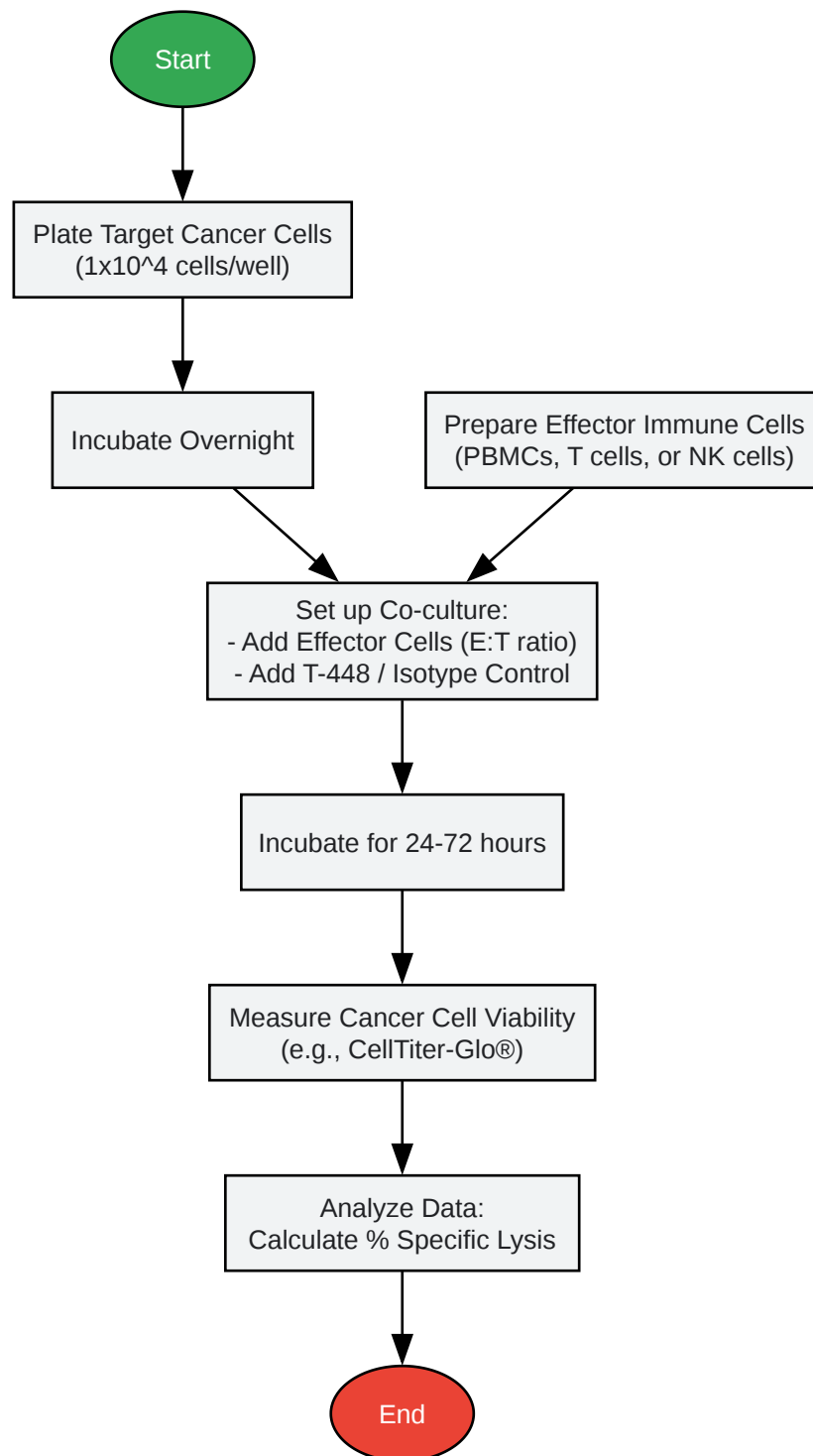
Procedure:

- Co-culture Setup:
 - Seed the target cancer cells into a 24-well or 48-well plate and allow them to adhere overnight.
 - Add effector cells at an appropriate E:T ratio (e.g., 5:1).
 - Add **T-448** or the isotype control antibody at various concentrations.
 - Incubate the plate for 24-48 hours.
- Supernatant Collection (for ELISA):
 - After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using an IFN- γ ELISA kit according to the manufacturer's instructions.
- Flow Cytometry Analysis:
 - For intracellular cytokine staining, add a protein transport inhibitor to the wells for the last 4-6 hours of incubation.
 - Harvest all cells from the wells.
 - Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD56, CD69).
 - Fix and permeabilize the cells according to a standard protocol.

- Stain for intracellular IFN- γ .
- Acquire the samples on a flow cytometer.
- Data Analysis:
 - For ELISA data, plot the concentration of IFN- γ against the concentration of **T-448**.
 - For flow cytometry data, gate on the immune cell populations of interest (e.g., CD8+ T cells, NK cells) and quantify the percentage of cells expressing activation markers (CD69) or producing IFN- γ .

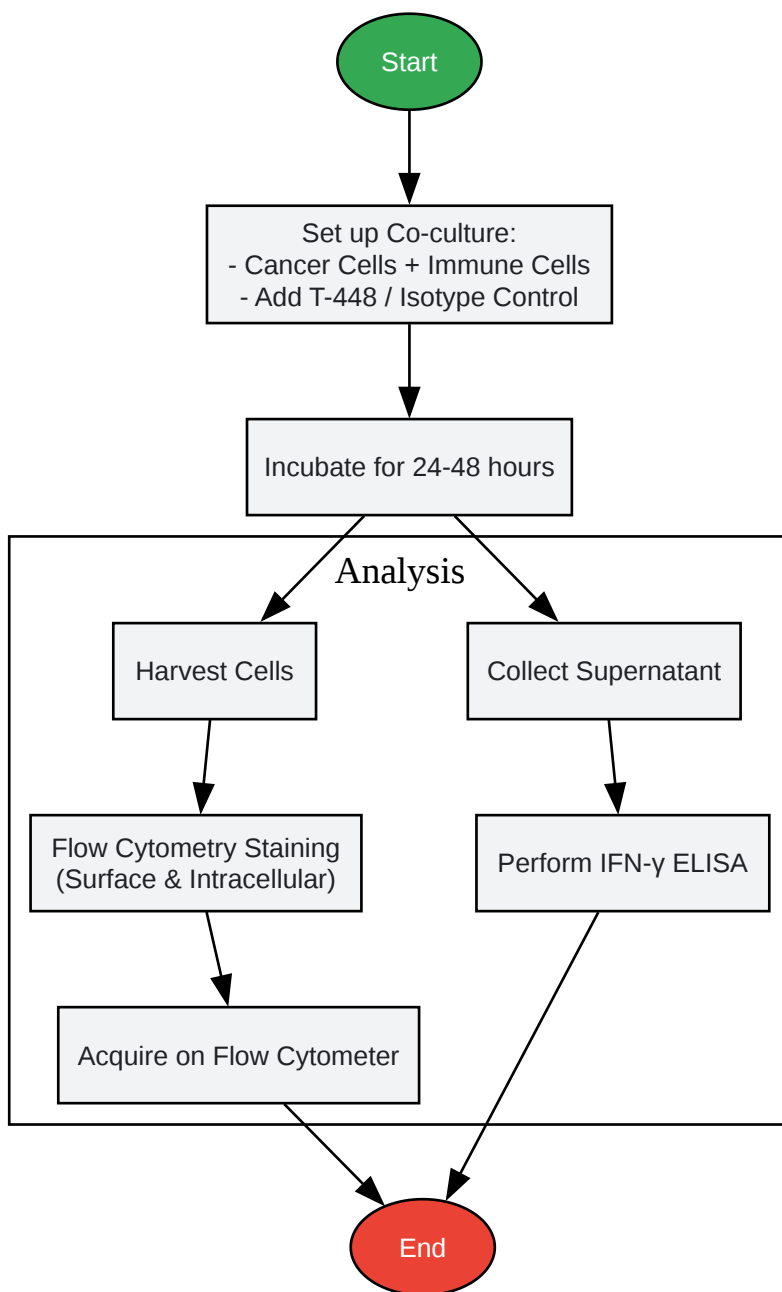
Visualizations

Caption: **T-448** blocks the inhibitory TIGIT-CD155 interaction, promoting immune cell activation.



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Caption: Workflow for the T-cell/NK cell-mediated cytotoxicity assay.



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